molecular formula C9H11NO B127375 (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol CAS No. 403671-98-7

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B127375
CAS No.: 403671-98-7
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-IUCAKERBSA-N
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Description

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a suitable precursor, such as a nitro or imine derivative of indanone. One common method is the catalytic hydrogenation of 3-nitro-2,3-dihydro-1H-inden-1-one using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired amino alcohol with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Amino-2,3-dihydro-1H-inden-1-one.

    Reduction: 3-Amino-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various amide or carbamate derivatives.

Scientific Research Applications

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
  • 3-Amino-2,3-dihydro-1H-inden-1-one
  • 3-Amino-2,3-dihydro-1H-inden-1-amine

Uniqueness

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both an amino and a hydroxyl group in a chiral environment makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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